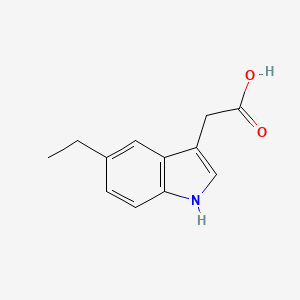
2-(5-ethyl-1H-indol-3-yl)acetic acid
Overview
Description
2-(5-ethyl-1H-indol-3-yl)acetic acid, also known as 5-ethyl indole acetic acid (EIAA), is an organic compound that has been widely studied for its potential applications in scientific research. It is a derivative of indole acetic acid (IAA), a plant hormone that plays a role in plant growth and development. EIAA has been found to have similar biochemical and physiological effects to IAA, but with some distinct advantages.
Scientific Research Applications
Antibacterial and Anti-enzymatic Potentials
2-(1H-Indol-3-yl)acetic acid derivatives have demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Compounds derived from this acid showed comparable antibacterial activities to the standard drug Ciprofloxacin. Additionally, these derivatives exhibited moderate to weak anti-enzymatic potentials against α-Glucosidase and Butyrylcholinesterase, with some showing excellent anti-enzymatic potentials against Lipoxygenase, indicating potential therapeutic use against inflammatory ailments (Rubab et al., 2017).
Antimicrobial Activity
Another study focused on the synthesis of novel indole-based compounds, including those derived from 2-(1H-Indol-3-yl)acetic acid. These compounds were characterized and evaluated for their antimicrobial activity, suggesting their utility in addressing microbial infections (Muralikrishna et al., 2014).
Plant Growth Regulation
Research has shown that 2-alkylindole-3-acetic acids, including derivatives of 2-(1H-Indol-3-yl)acetic acid, exhibit auxin activity, crucial in plant growth regulation. This suggests their potential application in agriculture for enhancing plant growth (Antolić et al., 2004).
Synthesis of Indole Derivatives
Various methods have been developed for the synthesis of indole compounds containing amino groups, using 2-(1H-Indol-3-yl)acetic acid as a starting material. These methods have led to the synthesis of a range of indole derivatives with potential applications in medicinal chemistry (Maklakov et al., 2002).
Mechanism of Action
Target of Action
Indole derivatives, which include 5-ethylindole-3-acetic acid, are known to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These interactions can result in a range of effects, depending on the specific derivative and target involved.
Biochemical Pathways
Indole derivatives, including 5-ethylindole-3-acetic acid, are known to influence various biological pathways . These pathways can lead to a range of downstream effects, contributing to the compound’s broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-(5-ethyl-1H-indol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in the synthesis and degradation of auxins, a class of plant hormones . These interactions often involve binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . In plant cells, this compound, like other auxins, promotes cell elongation and division, contributing to plant growth and development . These effects are mediated through the regulation of gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit or activate enzymes involved in auxin metabolism, thereby regulating the levels of active auxins in cells . Additionally, it can modulate gene expression by binding to transcription factors or influencing epigenetic modifications . These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, in vitro experiments have demonstrated that this compound can induce apoptosis in cancer cells over a prolonged period . Additionally, the stability of this compound in different experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting cell growth and differentiation . At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its synthesis, degradation, and conversion to other metabolites . For instance, it can be synthesized from tryptophan through the indole-3-pyruvic acid pathway . Additionally, it can be metabolized to other bioactive compounds that participate in various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biological activity and function.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in plant cells, auxins, including this compound, are often localized in the cytoplasm and nucleus, where they regulate gene expression and cellular processes . The precise localization of this compound can determine its interactions with other biomolecules and its overall biological effects.
properties
IUPAC Name |
2-(5-ethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)9(7-13-11)6-12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXOHBRBIAQHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568046 | |
| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52531-12-1 | |
| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



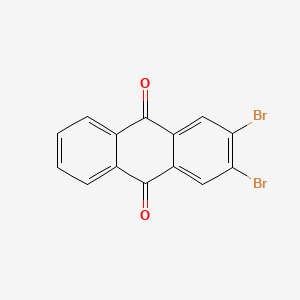
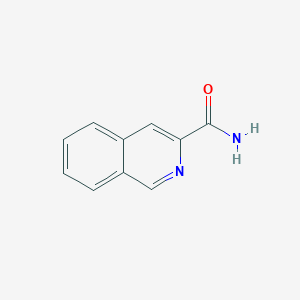


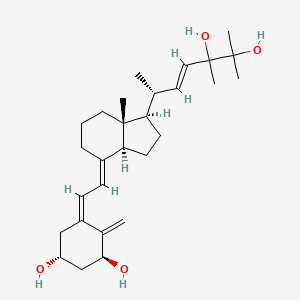



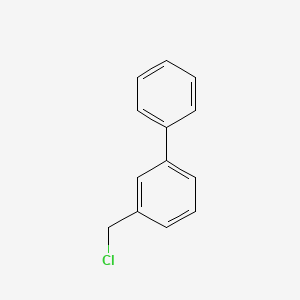

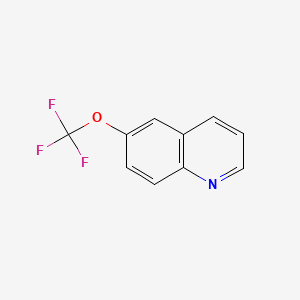
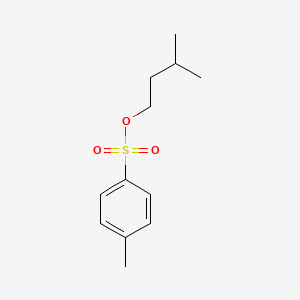
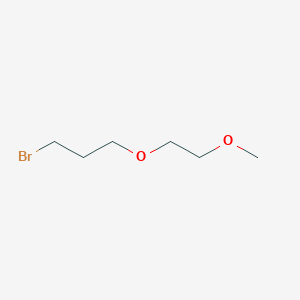
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)